molecular formula C14H6BrCl2F3N2 B2943605 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-64-4

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2943605
CAS No.: 866145-64-4
M. Wt: 410.02
InChI Key: RTPLZCOMBCCMKK-UHFFFAOYSA-N
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Description

This compound features a polyhalogenated imidazo[1,2-a]pyridine core with a 4-bromophenyl group at position 2, chlorine atoms at positions 3 and 8, and a trifluoromethyl group at position 4. Its molecular formula is C₁₄H₇BrCl₂F₃N₂ (molar mass: 433.98 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromophenyl and dichloro substituents contribute to steric and electronic effects, influencing binding affinity and solubility .

Properties

IUPAC Name

2-(4-bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrCl2F3N2/c15-9-3-1-7(2-4-9)11-12(17)22-6-8(14(18,19)20)5-10(16)13(22)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPLZCOMBCCMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by halogenation and trifluoromethylation reactions .

    Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core.

    Halogenation: The resulting intermediate is then subjected to halogenation using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 3 and 8 positions.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 6-position using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities and applications .

Scientific Research Applications

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with similar imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties References
Target Compound 2-(4-BrPh), 3,8-Cl, 6-CF₃ C₁₄H₇BrCl₂F₃N₂ 433.98 High lipophilicity, moderate solubility
6-Bromo-2-(4-BrPh)imidazo[1,2-a]pyridine (KOXGEM) 2-(4-BrPh), 6-Br C₁₃H₈Br₂N₂ 356.02 Low solubility, π-π stacking interactions
2-Methyl-6-CF₃-imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) 2-CH₃, 6-CF₃, 3-CN C₁₀H₆F₃N₃ 225.17 High metabolic stability, planar structure
3-(4-BrPh)-2-(4-ClPh)imidazo[1,2-a]pyridine (53) 2-(4-ClPh), 3-(4-BrPh) C₁₃H₈BrClN₂ 321.57 Antiparasitic activity, moderate logP
8-Bromo-6-Cl-3-NO₂-2-(SO₂CF₂CH₂)imidazo[1,2-a]pyridine (3b) 8-Br, 6-Cl, 3-NO₂, 2-SO₂CF₂CH₂ C₁₁H₈BrClF₂N₃O₄S 475.62 Improved aqueous solubility

Key Observations :

  • Solubility: Nitro (NO₂) and sulfonyl (SO₂) groups in compound 3b improve aqueous solubility, whereas the target compound’s dichloro and bromophenyl groups may reduce it .

Biological Activity

The compound 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a member of the imidazopyridine family, which has garnered attention due to its potential biological activities. This article compiles various research findings on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H8BrCl2F3N3
  • Molecular Weight : 404.58 g/mol
  • LogP : 3.9 (indicating moderate lipophilicity) .

Research indicates that imidazopyridines often interact with multiple biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing neurotransmission and other physiological processes.

Anticancer Activity

Imidazopyridines have shown promise in cancer research:

  • In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects. For instance, studies indicate that modifications in the imidazo[1,2-a]pyridine structure can lead to enhanced potency against specific cancer types.
Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)10.0
A549 (Lung)15.0

Neuroprotective Effects

Recent investigations suggest that imidazopyridines may possess neuroprotective properties by modulating neuroinflammatory pathways. This is particularly relevant in models of neurodegenerative diseases where inflammation plays a critical role.

Case Studies

  • Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various imidazopyridine derivatives on human cancer cell lines. The results indicated that compounds with similar halogen substitutions exhibited significant cytotoxicity, suggesting a potential pathway for further exploration in drug development .
  • Neuroinflammation Model : In animal models of neuroinflammation, related compounds showed a reduction in inflammatory markers and improved neuronal survival rates. This highlights the therapeutic potential of targeting neuroinflammation with imidazopyridine derivatives .

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